1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a sulfonyl group attached to the thiophene ring, and a spiro configuration with an isobenzofuran and a piperidin ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring contributes to the compound’s aromaticity, while the sulfonyl group may influence its reactivity . The spiro configuration, where two rings share a single atom, could also impact the compound’s chemical properties .Scientific Research Applications
Antimicrobial Activity
Spiro compounds derived from thiophen-2-ylsulfonyl moieties have been synthesized and evaluated for their antimicrobial activities. The introduction of various heterocyclic compounds, including spiro derivatives, has shown enhanced antimicrobial activities. The increase in heterocyclic ring fusion tends to elevate antimicrobial effectiveness (Patel & Patel, 2015).
Sigma Receptor Ligands
Novel sigma receptor ligands incorporating spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] structures have demonstrated significant binding properties for sigma receptors. These compounds display higher affinity for sigma(1) receptors compared to sigma(2), with certain derivatives showing high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).
Antidiabetic Activity
Spiropyrazolinium salts derived from β-aminopropioamidoximes nitrobenzenesulfochlorination have exhibited promising in vitro α-glucosidase activity, surpassing that of the reference drug acarbose. These findings suggest potential applications in managing diabetes (Kayukova et al., 2022).
Anticancer Activity
Several derivatives containing the thiophen-2-ylsulfonyl moiety have shown potential anti-breast cancer activity. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety have been evaluated for their in-vitro anticancer activity, with some compounds exhibiting better activity than the reference drug Doxorubicin against the human breast cancer cell line (MCF7) (Al-Said et al., 2011).
Antimycobacterial Activity
Spiro-piperidin-4-ones have been synthesized and shown to exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings indicate potential applications in developing new antimycobacterial agents (Kumar et al., 2008).
Future Directions
The future research directions involving this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, if the compound shows promising biological activity, it could be investigated as a potential therapeutic agent .
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-15-12-5-1-2-6-13(12)16(21-15)8-4-9-17(11-16)23(19,20)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULZANBTXDLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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